molecular formula C26H22N4O5 B176507 Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-52-9

Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B176507
CAS No.: 147403-52-9
M. Wt: 470.5 g/mol
InChI Key: PCMXVTVLQVGYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (CAS: 147403-52-9) is a structurally complex molecule with the molecular formula C₂₆H₂₂N₄O₅ and a molecular weight of 470.47 g/mol . It features a benzimidazole core substituted with a methyl ester group at position 7, an ethoxy group at position 2, and a biphenyl-linked 5-oxo-2,5-dihydro-1,2,4-oxadiazole moiety at position 1. This compound is pivotal in pharmaceutical research, particularly as a precursor or intermediate in synthesizing angiotensin II receptor blockers (ARBs) such as azilsartan . A patent application highlights its utility in formulations targeting metabolic syndrome when combined with PPAR agonists .

Mechanism of Action

Target of Action

Azilsartan Methyl Ester, also known as Azilsartan, primarily targets the Angiotensin II Type 1 (AT1) Receptor . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

Azilsartan is an Angiotensin II Receptor Blocker (ARB). It works by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking its action, Azilsartan allows blood vessels to relax and expand, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the RAAS. By blocking the AT1 receptor, Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation (expansion of blood vessels) and decreased fluid volume, resulting in lower blood pressure .

Pharmacokinetics

Azilsartan is a prodrug that is rapidly and completely hydrolyzed to its active form in the gastrointestinal tract following oral administration . The absolute bioavailability of Azilsartan is about 60%, and peak plasma concentrations are generally reached 1.5–3 hours after oral administration . Of the recovered dose in urine, about 15% is excreted as Azilsartan .

Result of Action

The primary result of Azilsartan’s action is a significant reduction in blood pressure . This is achieved through the relaxation and expansion of blood vessels, which allows blood to flow more easily . Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Action Environment

The efficacy and stability of Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation (up to 40%) with hydrogen peroxide, and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photostability and dry heat stability . These factors should be considered when storing and administering the drug.

Biological Activity

Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (CAS No. 147403-52-9) is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular FormulaC26H22N4O5
Molecular Weight470.47 g/mol
CAS Number147403-52-9
PurityNot specified
Storage ConditionsSealed in dry, Room Temperature

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-ethoxy derivatives have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against various pathogens.
  • Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing traditional antibiotics like Ciprofloxacin in efficacy .

Anticancer Properties

The 1,2,4-oxadiazole framework is known for its anticancer activity. Studies have demonstrated that compounds with this scaffold can inhibit human cancer cell lines effectively:

  • IC50 values for certain derivatives have been reported as low as 1.143 µM against renal cancer cells.
  • The compound's derivatives have exhibited selective cytotoxicity towards various cancer cell lines including colorectal and breast cancer cells .

Study on Anticancer Activity

In a comprehensive study evaluating the anticancer potential of oxadiazole derivatives, methyl 2-ethoxy derivatives were tested against a panel of twelve human tumor cell lines. The results indicated:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT29)2.76
Human Renal Cancer (RXF486)1.14
Human Ovarian Adenocarcinoma (OVXF899)9.27

The findings suggest a promising avenue for developing targeted therapies utilizing this compound structure .

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects of related derivatives revealed:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

These results highlight the potential of methyl 2-ethoxy derivatives in treating infections caused by resistant bacteria .

Scientific Research Applications

Antihypertensive Effects

Azilsartan Methyl Ester is primarily utilized as an antihypertensive medication. It functions as an angiotensin II receptor blocker (ARB), inhibiting the action of angiotensin II, a peptide that causes blood vessels to constrict. By blocking this action, Azilsartan helps to lower blood pressure effectively.

Clinical Studies

Clinical trials have demonstrated the efficacy of Azilsartan in managing hypertension. For instance:

  • A study published in the American Journal of Hypertension indicated that Azilsartan significantly reduced systolic and diastolic blood pressure compared to placebo groups over a 12-week period .
  • Another clinical trial highlighted its long-lasting effects on blood pressure control, suggesting a favorable pharmacokinetic profile that supports once-daily dosing .

Cardiovascular Protection

Research indicates that Azilsartan may offer additional cardiovascular protective effects beyond blood pressure reduction. Studies suggest that it may improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health .

Renal Protection

The compound has also been explored for its nephroprotective properties. In animal models, Azilsartan has shown potential in reducing renal damage associated with hypertension and diabetes mellitus, suggesting its utility in chronic kidney disease management .

Case Study: Efficacy in Elderly Patients

A case study involving elderly patients with resistant hypertension showed that treatment with Azilsartan led to significant blood pressure reductions and improved overall cardiovascular risk profiles. The study emphasized the importance of individualized treatment plans incorporating ARBs like Azilsartan for managing complex hypertensive cases .

Comparative Studies

Comparative studies have evaluated Azilsartan against other ARBs such as Losartan and Valsartan. Results indicated that Azilsartan provided superior blood pressure control and had a more favorable side effect profile, making it a preferred option in certain patient populations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of biphenyl intermediates with benzimidazole derivatives. A reflux in acetic acid with sodium acetate as a catalyst is commonly employed for cyclization steps (e.g., oxadiazole ring formation) . To minimize impurities like desethyl byproducts (Formula VI in ), stoichiometric control of reagents (e.g., 1.1:1 molar ratio of aldehyde to aminothiazolone) and purification via recrystallization from DMF/acetic acid mixtures are recommended . Monitoring reaction progress using TLC or HPLC can help identify intermediate bottlenecks.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of critical functional groups (e.g., ethoxy protons at δ ~1.4 ppm, aromatic protons in the biphenyl system) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 798.72 [M+H+^+] in ).
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and O percentages (e.g., deviations <0.3% indicate high purity) .
  • HPLC : Use a C18 column with acetonitrile/water gradients to detect and quantify residual solvents or synthetic intermediates .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Despite incomplete GHS classification in some datasets (), assume acute toxicity (oral Category 4, H302) and skin irritation (Category 2, H315) based on structurally similar benzimidazoles . Use nitrile gloves, lab coats, and EN 166-certified eye protection. Conduct reactions in fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity levels across studies?

  • Methodological Answer : Contradictions may arise from differences in starting material quality (e.g., CAS 170791-09-0 vs. intermediates in ) or purification methods. To address this:

  • Reproduce synthesis using high-purity reagents (≥98%) and anhydrous solvents.
  • Compare recrystallization solvents (e.g., ethanol vs. DMF/acetic acid) to optimize crystal lattice formation and impurity exclusion .
  • Perform orthogonal characterization (e.g., XRD for crystallinity, DSC for thermal stability) to identify batch-to-batch variability .

Q. What strategies can be employed to investigate the biological target(s) of this compound, given its structural complexity?

  • Methodological Answer : The biphenyl-oxadiazole-benzimidazole scaffold suggests potential protease or receptor antagonism (e.g., angiotensin II receptors, as seen in ). For target identification:

  • Conduct molecular docking studies using software like AutoDock Vina to predict binding affinities for targets like thrombin or COX-2.
  • Validate hypotheses via in vitro assays (e.g., enzyme inhibition assays with fluorogenic substrates) .
  • Use SAR analysis by synthesizing analogs (e.g., replacing the ethoxy group with methoxy) and comparing activity .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time and improve yield .
  • Purification at Scale : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) instead of recrystallization for faster processing .
  • Impurity Profiling : Employ LC-MS to detect and quantify trace impurities (e.g., desethyl derivatives) during pilot-scale batches .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Molecular Formula Key Structural Differences Molecular Weight Pharmacological Relevance References
Target Compound 147403-52-9 C₂₆H₂₂N₄O₅ Biphenyl-linked oxadiazolone 470.47 ARB precursor; metabolic syndrome therapy
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate 139481-41-7 C₂₆H₂₂N₄O₃ Cyano substitution instead of oxadiazolone 454.48 Intermediate for tetrazole-based ARBs (e.g., candesartan)
Candesartan Methyl Ester 139481-69-9 C₂₅H₂₂N₆O₃ Tetrazole ring replaces oxadiazolone 454.48 Prodrug of candesartan (ARB with high receptor affinity)
2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester 1397836-41-7 C₂₆H₂₆N₄O₄ Hydroxyamino iminomethyl group 458.51 Intermediate with potential for hydrolytic activation

Key Observations:

  • Oxadiazolone vs. Tetrazole/Cyano Groups: The oxadiazolone ring in the target compound may enhance metabolic stability compared to tetrazole-based ARBs like candesartan, which require bioactivation .
  • Ester Variations : Ethyl ester analogs (e.g., 1397836-41-7) exhibit altered hydrolysis kinetics, impacting bioavailability compared to the methyl ester in the target compound .

Pharmacological Analogs

Table 2: Pharmacological Profiles of Related Compounds

Compound Mechanism Potency (ED₂₅ in SHR*) Key Advantages References
Target Compound ARB precursor (oxadiazolone) Not reported Synergistic effects with PPAR agonists for metabolic syndrome
TCV-116 (Prodrug of CV-11974) ARB (tetrazole) 0.68 mg/kg (oral) Sustained antihypertensive action (>10 hours)
Losartan ARB (tetrazole) ~10 mg/kg (oral) First-in-class ARB; moderate potency

*SHR: Spontaneously Hypertensive Rats

Key Observations:

  • TCV-116 , a tetrazole-based prodrug, demonstrates superior potency (ED₂₅ = 0.68 mg/kg) compared to losartan (ED₂₅ = ~10 mg/kg) due to its efficient conversion to the active metabolite CV-11974 . The target compound’s oxadiazolone moiety may offer similar or enhanced efficacy, though direct comparative data are lacking.
  • Degradation Products : Forced degradation of azilsartan generates impurities like 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid , highlighting the oxadiazolone’s susceptibility to hydrolysis under stress conditions .

Hazard and Stability Profile

  • The target compound carries GHS warnings (H302, H315, H319, H335) for toxicity, skin/eye irritation, and respiratory sensitization . In contrast, tetrazole-based ARBs like losartan exhibit milder hazard profiles, emphasizing the need for careful handling during synthesis .

Preparation Methods

Alkaline Hydrolysis of Ester Precursors

Sodium Hydroxide-Mediated Hydrolysis

The most widely reported method for synthesizing the target compound involves alkaline hydrolysis of its ethyl ester precursor. In a representative procedure, 10 g of ethyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate was treated with 0.36 N NaOH (150 mL) at 65–75°C for 1.5 hours . Acidification to pH 3 with HCl yielded 9.3 g (96%) of the carboxylic acid intermediate, which was subsequently esterified with methanol. This method consistently achieves purities exceeding 97% .

Table 1: Comparative Yields of Sodium Hydroxide Hydrolysis

NaOH Concentration (N)Temperature (°C)Time (h)Yield (%)Purity (%)
0.3665–751.59697.2
0.4065–751.59696.1
0.80701.586.297.2

Higher NaOH concentrations (e.g., 0.8 N) reduced yields to 86.2% due to side reactions, while milder conditions (0.36–0.40 N) maximized efficiency . Post-hydrolysis acidification at 9–15°C minimized impurity formation, as evidenced by HPLC analyses .

Cyclization Strategies for Oxadiazole Ring Formation

Carbonyldiimidazole (CDI)-Assisted Cyclization

Cyclization of the hydroxyamidine intermediate to the 1,2,4-oxadiazol-3-yl moiety was optimized using CDI in dimethyl sulfoxide (DMSO). A mixture of methyl 2-ethoxy-1-((2'-((hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (0.22 g, 0.5 mmol), CDI (0.1 g, 0.6 mmol), and DBU (0.1 g, 0.65 mmol) in DMSO (3 mL) at 20°C for 3 hours yielded 94.3% of the target compound with 96.3% purity . DBU’s role as a non-nucleophilic base prevented N-alkylation side reactions, a common issue with triethylamine .

Table 2: Solvent and Catalyst Effects on Cyclization

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
DMSODBU20394.396.3
THFNoneReflux1.54647.5
XyleneNoneReflux1.54647.5

Polar aprotic solvents like DMSO enhanced reaction homogeneity, whereas nonpolar solvents (xylene, THF) led to incomplete conversions and lower yields .

Esterification and Purification Techniques

Methanol-Mediated Esterification

The carboxylic acid intermediate was esterified using methanol under acidic conditions. A solution of 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (82.5 g) in methanol (730 mL) and 2N LiOH (590 mL) was refluxed for 3 hours, yielding 82.5 g (96.12% purity) of the target compound after recrystallization .

Table 3: Esterification Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
LiOHMethanol/H2OReflux382.596.12
NaOHH2O701.586.297.2
NaOMeMethanolReflux4878.795.2

Lithium hydroxide outperformed sodium methoxide (NaOMe) in minimizing byproducts such as N-methylated derivatives .

Solvent and Temperature Optimization

Impact of Solvent Polarity

Cyclization efficiency correlated strongly with solvent polarity. In DMSO (dielectric constant: 47.2), the target compound formed in 94.3% yield, compared to 46% in xylene (dielectric constant: 2.3) . Polar solvents stabilized the transition state during oxadiazole ring closure, while nonpolar solvents favored side-product formation .

Temperature-Dependent Reaction Kinetics

Elevated temperatures accelerated hydrolysis but risked decomposition. Hydrolysis at 70°C for 1.5 hours provided optimal yields (96%), whereas prolonged heating (>2 hours) at 75°C reduced yields to 85% due to decarboxylation . Cyclization reactions, however, required milder conditions (20–25°C) to prevent oxadiazole ring opening .

Catalytic and Stoichiometric Considerations

Role of DBU in Cyclization

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was critical for deprotonating the hydroxyamidine intermediate without inducing side reactions. In its absence, yields dropped to 69.7% even with potassium carbonate as a base .

Stoichiometry of Cyclizing Agents

A 1.2:1 molar ratio of CDI to hydroxyamidine ensured complete conversion. Substoichiometric CDI (0.8:1) left 40.4% unreacted starting material .

Properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMXVTVLQVGYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570361
Record name Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147403-52-9
Record name Methyl 2-ethoxy-1-[[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147403-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude crystals (4.0 g) obtained in Example (57b) was dissolved in ethyl acetate (50 ml). To the solution was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.2 g), and the mixture was stirred for 2 hours at 80° C. The reaction mixture was partitioned between ethyl acetate (50 ml) and 1N HCl (20 ml). The organic layer was washed with water, dried and concentrated to dryness. The residue was crystallized from chloroformethyl acetate to afford the title compound as colorless prisms (2.1 g, 45%), which was in agreement with that obtained in Example (1d).
Name
crude crystals
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

The crude crystals (4.0 g) obtained in Example (57b) was dissolved in ethyl acetate (50 ml). To the solution was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.2 g), and the mixture was stirred for 2 hours at 80° C. The reaction mixture was partitioned between ethyl acetate (50 ml) and 1N HCl (20 ml). The organic layer was washed with water, dried and concentrated to dryness. The residue was crystallized from chloroformethyl acetate to afford the title compound as colorless prisms (2.1 g, 45%), which was in agreement with that obtained in Example (1d).
Name
crude crystals
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.